molecular formula C16H11ClN2O B12613884 3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile CAS No. 919293-19-9

3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile

Cat. No.: B12613884
CAS No.: 919293-19-9
M. Wt: 282.72 g/mol
InChI Key: JZLYAFJCTQEQAT-UHFFFAOYSA-N
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Description

3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzo[h]isoquinoline core with a chloro substituent and a propanenitrile group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing groups, while reduction could produce simpler derivatives .

Scientific Research Applications

3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

919293-19-9

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

3-(9-chloro-2-oxidobenzo[h]isoquinolin-2-ium-6-yl)propanenitrile

InChI

InChI=1S/C16H11ClN2O/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19(20)10-16(12)15(14)9-13/h3-5,7-10H,1-2H2

InChI Key

JZLYAFJCTQEQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Cl)[O-])CCC#N

Origin of Product

United States

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